molecular formula C16H14Cl2N2O3 B3912315 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide

2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide

Cat. No. B3912315
M. Wt: 353.2 g/mol
InChI Key: OUGPPSOBJHIQAD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide, also known as DPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPEP is a synthetic compound that was first synthesized in 2008 and has since been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation, and also inhibit the activity of histone deacetylases (HDACs), which are involved in cancer progression.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is also stable and has a long shelf life, which makes it a useful compound for long-term studies. However, 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is also relatively expensive compared to other compounds, which can limit its use in some studies.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide. One area of research is the development of 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide analogs with improved pharmacological properties. Another area of research is the identification of the specific enzymes and signaling pathways targeted by 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide. This could lead to the development of more targeted therapies for various diseases. Additionally, more studies are needed to determine the safety and efficacy of 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide in humans, which could lead to its use as a therapeutic agent in the future.
Conclusion
2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide, including the development of 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide analogs and the identification of specific targets for its therapeutic effects.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been tested in vitro and in vivo for its efficacy in treating diseases such as cancer, arthritis, and bacterial infections.

properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-12-7-6-11(14(18)9-12)8-15(19)20-23-16(21)10-22-13-4-2-1-3-5-13/h1-7,9H,8,10H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGPPSOBJHIQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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